2-(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethyl cinnamate
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Overview
Description
2-(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethyl cinnamate: is an organic compound characterized by its unique bicyclic structure and cinnamate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethyl cinnamate typically involves the esterification of 2-(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethanol with cinnamic acid. The reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the separation process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the double bond in the bicyclic structure, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the ester functional group, converting it into the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing the ester group.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules with potential biological activity.
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, the compound is used in the formulation of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2-(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethyl cinnamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cinnamate ester moiety can act as a Michael acceptor, facilitating the formation of covalent bonds with nucleophilic residues in proteins. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
2-(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethanol: A precursor in the synthesis of the cinnamate ester.
6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)methyl ethyl carbonate: Another ester derivative with different functional properties.
Bicyclo[3.1.1]hept-2-ene-2-methanol, 6,6-dimethyl-: A related compound with a hydroxyl group instead of the cinnamate ester.
Uniqueness: The presence of the cinnamate ester group in 2-(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethyl cinnamate imparts unique chemical reactivity and biological activity compared to its analogs. This functional group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other research fields.
Properties
CAS No. |
30982-36-6 |
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Molecular Formula |
C20H24O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C20H24O2/c1-20(2)17-10-9-16(18(20)14-17)12-13-22-19(21)11-8-15-6-4-3-5-7-15/h3-9,11,17-18H,10,12-14H2,1-2H3/b11-8+ |
InChI Key |
STMQAGGBZBGMNQ-DHZHZOJOSA-N |
Isomeric SMILES |
CC1(C2CC=C(C1C2)CCOC(=O)/C=C/C3=CC=CC=C3)C |
Canonical SMILES |
CC1(C2CC=C(C1C2)CCOC(=O)C=CC3=CC=CC=C3)C |
Origin of Product |
United States |
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